4'-O-Benzyloxy Ezetimibe Diol Impurity is a chemical compound associated with the antihyperlipoproteinemic drug Ezetimibe, which is primarily utilized to lower cholesterol levels by inhibiting cholesterol absorption in the small intestine. The compound has the CAS Number 1374250-06-2 and a molecular formula of C31H31F2NO3, indicating it consists of 31 carbon atoms, 31 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms. With a molecular weight of 503.58 g/mol, this impurity plays a significant role in pharmaceutical quality control and analytical chemistry, particularly in the assessment of Ezetimibe formulations .
4'-O-Benzyloxy Ezetimibe Diol Impurity is classified as a diol derivative of Ezetimibe. Its identification is crucial for ensuring the purity and efficacy of Ezetimibe-based medications. The compound is often studied in relation to its structural characteristics and potential biological activities that may mirror those of its parent compound.
The synthesis of 4'-O-Benzyloxy Ezetimibe Diol Impurity can be achieved through various organic synthesis methods, primarily involving multi-step reactions that include oxidation, reduction, and substitution processes.
The synthesis often requires purification techniques such as chromatography to isolate the impurity from other by-products effectively. These methods ensure that the final product meets the required standards for pharmaceutical applications.
4'-O-Benzyloxy Ezetimibe Diol Impurity participates in various chemical reactions that are critical for understanding its stability and reactivity:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and concentration—are crucial for determining the yield and purity of the synthesized compound.
While not extensively documented, the mechanism of action for 4'-O-Benzyloxy Ezetimibe Diol Impurity may share similarities with Ezetimibe itself. Ezetimibe functions by selectively inhibiting intestinal absorption of cholesterol and related phytosterols, leading to reduced cholesterol levels in the bloodstream. Understanding how this impurity interacts with similar pathways can provide insights into its potential effects on drug efficacy and safety profiles.
4'-O-Benzyloxy Ezetimibe Diol Impurity has several scientific research applications:
These applications underscore the importance of understanding impurities in drug formulation to ensure safety and efficacy in therapeutic use .
The impurity arises during the synthetic pathway of ezetimibe as a protected intermediate. Key reactions contributing to its formation include:
Table 1: Synthetic Routes Generating 4'-O-Benzyloxy Ezetimibe Diol Impurity
Reaction Step | Reagents/Conditions | Role in Impurity Formation |
---|---|---|
Hydroxyl Protection | Benzyl halide/base | Introduces benzyl group at 4'-O position |
Epoxide Reduction | NaBH₄/ethanol | Reduces epoxide to diol while benzyl group remains intact |
Debenzylation | Pd/C, H₂ or alternative methods | Incomplete removal yields residual benzyloxy impurity |
Isolation of this impurity typically employs preparative HPLC, which enables its purification to >99% purity for analytical standards [1] [6]. Its structural confirmation relies on advanced spectroscopic techniques, including LC-MS (showing m/z 504.2 for [M+H]⁺), and ¹H/¹³C NMR verifying the benzylic methylene protons at ~4.9–5.1 ppm and quaternary carbon at 80–85 ppm [2] [6].
As a process-related impurity, 4'-O-Benzyloxy Ezetimibe Diol is monitored throughout ezetimibe production. Its significance stems from:
Table 2: Key Analytical and Regulatory Attributes
Property | Specification | Significance |
---|---|---|
HPLC RRT | 1.1–1.5 (vs. ezetimibe) | Quantification in drug substance |
Identification Threshold | 0.10% | ICH Q3A reporting requirement |
Molecular Weight | 503.58 g/mol | LC-MS characterization [M+H]⁺ = 504.2 |
Structural Alert | Benzyl ether group | Potential oxidation to aldehydes/ketones |
Impurity profiling studies confirm that 4'-O-Benzyloxy Ezetimibe Diol is distinct from degradation products (e.g., oxidative degradants at RRT 1.48) but equally critical to monitor due to its origin in synthetic inefficiencies [7]. Its control strategies include optimized hydrogenolysis conditions and crystallization purification, ensuring compliance with global pharmacopeial standards [5] [6].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: